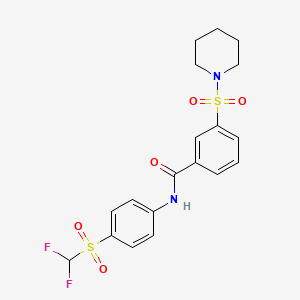
N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide, commonly known as DFP-10825, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It has been found to be effective against a range of cancer types, including breast, lung, and colon cancer.
Wissenschaftliche Forschungsanwendungen
Microbial Degradation of Polyfluoroalkyl Chemicals
Research on the microbial degradation of polyfluoroalkyl chemicals, including compounds with sulfonyl phenyl and piperidinyl sulfonyl moieties, emphasizes the environmental fate and effects of these precursors. Studies have investigated their biodegradability in microbial cultures, soil, and sediment, revealing quantitative and qualitative relationships between precursors and their degradation products. This research is crucial for evaluating environmental risks and guiding remediation strategies for these persistent chemicals (Liu & Mejia Avendaño, 2013).
Synthesis of N-heterocycles via Sulfinimines
The synthesis of N-heterocycles, utilizing chiral sulfinamides, highlights the significance of sulfonyl phenyl compounds in creating structurally diverse piperidines, pyrrolidines, and their derivatives. These compounds are essential for developing natural products and therapeutically active molecules, demonstrating the chemical versatility and application of sulfonyl and piperidinyl groups in medicinal chemistry (Philip et al., 2020).
Action Mechanism of Benzoylurea Insecticides
Investigations into the action mechanism of benzoylurea insecticides, such as diflubenzuron, provide insights into how these compounds inhibit chitin synthesis in insects. This research offers a deeper understanding of their molecular mechanisms and identifies potential target sites for insecticidal action, contributing to the development of more effective pest control strategies (Matsumura, 2010).
Environmental and Health Impacts of Perfluoroalkyl Acids
Studies on the environmental and health impacts of perfluoroalkyl acids and their derivatives, such as PFOS and PFOA, focus on their persistence, bioaccumulation, and toxicological profiles. Research in this area is essential for understanding the risks associated with exposure to these compounds and for informing regulatory actions and public health recommendations (Lau et al., 2004).
Glibenclamide's Anti-inflammatory Effects
Glibenclamide, a sulfonylurea drug, has been studied for its anti-inflammatory effects in various diseases. Research indicates that glibenclamide can reduce neuroinflammation and improve outcomes following central nervous system injury, showcasing the potential therapeutic applications of sulfonylurea compounds beyond their conventional use in treating diabetes (Zhang et al., 2017).
Wirkmechanismus
Sulfonyl Compounds
The sulfonyl group is a common functional group in organic chemistry, and it often imparts significant biological activity to the molecules it is part of. Sulfonyl compounds are known to have a wide range of biological activities, including antibacterial, antifungal, hypoglycemic, anti-thyroid, diuretic, and anti-HIV properties .
Benzamide Derivatives
Benzamides are a class of compounds that have a wide range of biological activities. They have been found to have antimicrobial, antioxidant, anti-inflammatory, and urease inhibitory activities .
Boronic Acids and Their Esters
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . These compounds are only marginally stable in water .
Eigenschaften
IUPAC Name |
N-[4-(difluoromethylsulfonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O5S2/c20-19(21)29(25,26)16-9-7-15(8-10-16)22-18(24)14-5-4-6-17(13-14)30(27,28)23-11-2-1-3-12-23/h4-10,13,19H,1-3,11-12H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIFBUPLEGVABT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

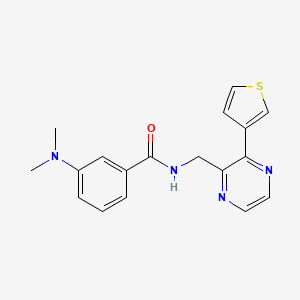
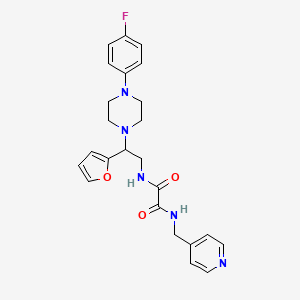
![4-fluoro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2361300.png)
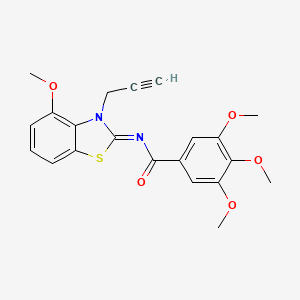


![N-[[4-ethyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2361308.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-fluorobenzoate](/img/structure/B2361311.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide](/img/structure/B2361313.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2361315.png)
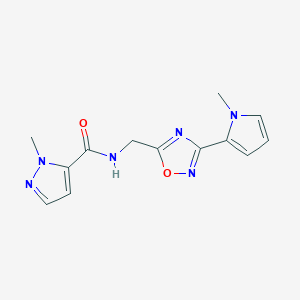

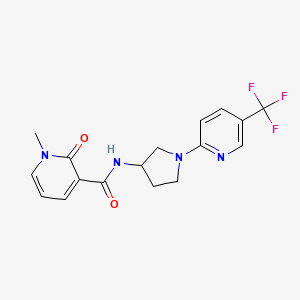
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2361319.png)